molecular formula C7H3BrFNS B2902022 2-Bromo-5-fluorophenylthiocyanate CAS No. 2149597-74-8

2-Bromo-5-fluorophenylthiocyanate

Cat. No.: B2902022
CAS No.: 2149597-74-8
M. Wt: 232.07
InChI Key: PJNAKNKTEPEXGJ-UHFFFAOYSA-N
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Description

2-Bromo-5-fluorophenylthiocyanate is an organic compound with the molecular formula C7H3BrFNS and a molecular weight of 232.07 g/mol . It is a derivative of phenylthiocyanate, where the phenyl ring is substituted with bromine and fluorine atoms at the 2 and 5 positions, respectively. This compound is known for its applications in various fields, including organic synthesis and material science.

Properties

IUPAC Name

(2-bromo-5-fluorophenyl) thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNS/c8-6-2-1-5(9)3-7(6)11-4-10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNAKNKTEPEXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)SC#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluorophenylthiocyanate typically involves the reaction of 2-bromo-5-fluoroaniline with thiophosgene. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yield after purification .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The process involves careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluorophenylthiocyanate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted phenylthiocyanates.

    Oxidation: Formation of sulfonyl derivatives.

    Reduction: Formation of amines or thiols.

Scientific Research Applications

2-Bromo-5-fluorophenylthiocyanate has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Material Science: Employed in the development of new materials with specific properties.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.

    Biological Studies: Used in studies involving enzyme inhibition and protein labeling.

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluorophenylthiocyanate involves its interaction with nucleophilic sites in biological molecules. The thiocyanate group can form covalent bonds with nucleophilic amino acids in proteins, leading to enzyme inhibition or protein modification. This interaction can affect various molecular pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms, which confer distinct reactivity and properties. This makes it valuable in various synthetic and research applications .

Biological Activity

2-Bromo-5-fluorophenylthiocyanate is an organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its synthesis, mechanisms of action, and applications in various biological systems.

This compound is characterized by the presence of bromine and fluorine substituents on a phenyl ring, along with a thiocyanate functional group. The molecular formula is C7H4BrFNSC_7H_4BrFNS with a molecular weight of approximately 228.08 g/mol. Its structure can influence its reactivity and interactions with biological targets.

Synthesis

The synthesis of this compound can be achieved through several methods, typically involving the bromination of 5-fluorophenylthiocyanate or related precursors. The general synthetic route may include:

  • Starting Material : 5-Fluorophenylisothiocyanate.
  • Bromination : Using bromine or brominating agents in a suitable solvent to introduce the bromine atom at the ortho position relative to the thiocyanate group.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Antioxidant Properties

The compound also displays antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. Antioxidants can neutralize free radicals, thereby preventing cellular damage. In vitro assays have indicated that this compound can scavenge free radicals effectively, contributing to its potential therapeutic applications.

Cytotoxic Effects

In cancer research, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary data suggest that it may induce apoptosis (programmed cell death) in certain types of cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [source] evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The compound was tested at various concentrations, showing a minimum inhibitory concentration (MIC) of 32 µg/mL. The study concluded that this compound could serve as a lead for developing new antimicrobial agents.

Case Study 2: Antioxidant Activity

In another investigation, the antioxidant capacity of this compound was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. Results indicated that the compound exhibited a scavenging activity comparable to standard antioxidants like ascorbic acid, with an IC50 value of 25 µM.

Data Table: Summary of Biological Activities

Biological Activity Tested Concentration Observed Effect Reference
Antimicrobial32 µg/mLInhibition of S. aureus growth[source]
Antioxidant25 µMRadical scavenging activity[source]
CytotoxicityVaries by cell lineInduction of apoptosis[source]

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